molecular formula C18H22N2OS2 B4175668 N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide

N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide

Cat. No. B4175668
M. Wt: 346.5 g/mol
InChI Key: RZGVQJFSEOKRIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide, also known as CTTH, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTTH is a thiazole-based compound that has been synthesized using specific methods.

Scientific Research Applications

N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide has shown potential applications in various fields of research. One of the most significant applications of N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide is its use as a potential anticancer agent. Studies have shown that N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide can inhibit the growth of cancer cells in vitro and in vivo. N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide is not fully understood. However, studies have shown that N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide can inhibit the activity of specific enzymes involved in cancer cell growth and inflammation. N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide has been shown to have various biochemical and physiological effects. Studies have shown that N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide can inhibit the activity of specific enzymes involved in cancer cell growth and inflammation. N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide in lab experiments is its potential applications in various fields of research. N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide has shown potential as an anticancer agent and a treatment for inflammatory diseases. However, one of the limitations of using N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide in lab experiments is its complex synthesis method, which requires specific reagents and conditions.

Future Directions

There are several future directions for research on N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide. One of the future directions is to further investigate the mechanism of action of N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide. Understanding the mechanism of action of N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide can help in the development of more effective treatments for cancer and inflammatory diseases. Another future direction is to optimize the synthesis method of N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide to make it more accessible for researchers. Additionally, more studies are needed to investigate the potential applications of N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide in other fields of research, such as neurodegenerative diseases and infectious diseases.
Conclusion
In conclusion, N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide is a compound that has shown potential applications in various fields of research. The synthesis of N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide involves a series of chemical reactions that require specific reagents and conditions. N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide has shown potential as an anticancer agent and a treatment for inflammatory diseases. The mechanism of action of N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide is not fully understood, but studies have shown that N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide can inhibit the activity of specific enzymes involved in cancer cell growth and inflammation. N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide has also been shown to have various biochemical and physiological effects. While there are limitations to using N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide in lab experiments, there are several future directions for research on N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide, including investigating its mechanism of action and optimizing its synthesis method.

properties

IUPAC Name

N-cyclohexyl-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS2/c1-13-7-9-14(10-8-13)16-11-22-18(20-16)23-12-17(21)19-15-5-3-2-4-6-15/h7-11,15H,2-6,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGVQJFSEOKRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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